molecular formula C15H15NO B13819686 Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- CAS No. 482620-70-2

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-

Cat. No.: B13819686
CAS No.: 482620-70-2
M. Wt: 225.28 g/mol
InChI Key: MOPFTKDKAKPIIB-LLVKDONJSA-N
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Description

"Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-" is a chiral aromatic ketone characterized by a central carbonyl group flanked by two phenyl rings, one of which is substituted at the para position with a (1R)-1-aminoethyl group. The (1R)-configuration imparts stereochemical specificity, which may influence its physicochemical properties and biological interactions. The compound’s rigidity and hydrogen-bonding capacity (from the amino group) suggest applications in medicinal chemistry or materials science, though further empirical validation is required .

Properties

CAS No.

482620-70-2

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]-phenylmethanone

InChI

InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m1/s1

InChI Key

MOPFTKDKAKPIIB-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reaction

The synthesis begins with N-(4-acetyl-2,6-difluorophenyl)-methanesulfonamide dissolved in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane, diethyl ether, or toluene. To this solution, (R)-2-methyl-propanesulfinamide and titanium (ethoxide) 4 (Ti(OEt)4) are added in specific molar ratios (approximately 1.3 equivalents of the chiral auxiliary and 2 equivalents of the titanium reagent relative to the starting material). The mixture is refluxed and stirred for about 16 hours to form a stereoisomeric mixture of the sulfinyl-protected intermediate (INT028-2).

Recrystallization for Optical Purity Enhancement

The stereoisomeric mixture is subjected to recrystallization to separate the desired optical isomer. Solvents used include isopropyl alcohol (IPA), methanol:ethyl acetate mixtures, ethyl acetate, toluene mixtures, and isopropyl acetate. Among these, IPA was found to provide the highest optical purity and efficient crystallization.

  • Temperature range for recrystallization stirring: approximately 5°C to 35°C.
  • Stirring time: optimally between 10 to 15 hours.
  • The solid precipitate is filtered to isolate the enriched optical isomer.

Deprotection and Final Product Isolation

The recrystallized solid containing the sulfinyl-protected intermediate is then treated with a hydrochloric acid (HCl) solution (3N to 6N normality) in methanol. This step removes the chiral auxiliary, yielding the target compound Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- with high optical purity.

  • The mixture may be concentrated under reduced pressure.
  • Further purification with acetone may be performed to enhance product purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Formation of intermediate N-(4-acetyl-2,6-difluorophenyl)-methanesulfonamide, (R)-2-methyl-propanesulfinamide, Ti(OEt)4 in THF Reflux (~66) 16 Molar ratio approx. 1:1.3:2
Recrystallization IPA or solvent mixture 5 to 35 10 to 15 IPA gives highest optical purity
Deprotection HCl solution (3N-6N) in methanol Ambient 1-3 Followed by concentration and acetone purification

Mechanistic Insights and Optical Purity Control

  • The use of Ellman’s chiral auxiliary ((R)-2-methyl-propanesulfinamide) is critical for inducing chirality during the formation of the sulfinyl-protected intermediate.
  • The recrystallization step selectively dissolves the undesired isomer, enriching the desired (1R)-aminoethyl isomer.
  • Optical purity is highly sensitive to the choice of solvent and recrystallization conditions, with IPA solvent providing optimal results.
  • The deprotection step with HCl efficiently removes the auxiliary without racemization, preserving optical purity.

Comparative Advantages

Compared to classical chemical resolution methods, this asymmetric synthesis route offers:

  • Higher overall yield.
  • Better stereoselectivity.
  • Mild reaction conditions.
  • Cost-effectiveness suitable for scale-up.

Summary Table of Preparation Methods

Method Aspect Description Advantages Reference
Chiral Auxiliary Use (R)-2-methyl-propanesulfinamide with Ti(OEt)4 High stereoselectivity
Solvent for Recrystallization Isopropyl alcohol (IPA) preferred Highest optical purity
Deprotection HCl in methanol Efficient auxiliary removal
Reaction Conditions Reflux for 16 h (intermediate formation), 5-35°C for recrystallization Mild, scalable
Purification Techniques Filtration, concentration under reduced pressure, acetone purification High purity final product

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Stability

Methanone derivatives often exhibit thermal stability dependent on intermolecular interactions. For example:

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks .
  • Compound 1 (unsubstituted methanone analog) crystallizes with a density of 1.675 g·cm⁻³, suggesting moderate packing efficiency .

Table 1: Thermal and Crystallographic Properties of Methanone Derivatives

Compound Decomposition Temp. (°C) Density (g·cm⁻³) Key Features
Di(1H-tetrazol-5-yl) methanone oxime 288.7 N/A High H-bond stabilization
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 N/A Moderate thermal stability
Compound 1 (generic methanone) N/A 1.675 Orthorhombic crystallization

The target compound’s (1R)-aminoethyl group may enhance solubility or hydrogen-bonding capacity compared to non-polar analogs like 1-[4-(1,1-dimethylethyl)phenyl]ethanone (MW: 176.25, CAS: 943-27-1), which lacks functional groups for strong intermolecular interactions .

Electronic and Nonlinear Optical Properties

Substituents significantly alter electronic behavior:

  • (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone exhibits tunable nonlinear optical (NLO) properties due to electron-donating methyl groups .
  • E-2-{[4-(4-Acetylphenylsulfanyl)phenylamino]methyl}naphthalene shows keto–amino tautomerism (C=O bond: 1.277 Å), influencing its electronic polarization .

Q & A

What are the optimal synthetic routes for Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-?

Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl and aminophenyl groups. Key steps include:

  • Aminoethyl Group Introduction : Use chiral auxiliaries or asymmetric catalysis to achieve the (1R)-stereochemistry .
  • Purification : Column chromatography under optimized solvent systems (e.g., hexane/ethyl acetate gradients) ensures high purity .
  • Yield Optimization : Microwave-assisted synthesis or continuous flow reactors improve reaction efficiency and scalability .

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR : The 1^1H NMR spectrum should show distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the chiral aminoethyl group (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for CH-NH2_2), and the ketone carbonyl (δ 195–205 ppm in 13^{13}C NMR) .
  • IR : A strong carbonyl stretch (~1680 cm^{-1) and NH2_2 bending (~1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass matching (e.g., [M+H]+^+ at m/z 314.1652 for C20_{20}H21_{21}NO) .

How do researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values across multiple replicates to assess potency variability .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay, filtering by assay type (e.g., kinase inhibition vs. cytotoxicity) .

What computational methods predict the compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., G-protein-coupled receptors) using crystal structures from the PDB .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models on datasets (e.g., ChEMBL) to predict ADMET properties or off-target effects .

How does the stereochemistry at the 1R-aminoethyl group influence biological activity?

Level: Advanced
Methodological Answer:
The (1R)-configuration enhances target selectivity due to steric and electronic effects:

  • Enantiomer Comparison : Synthesize both (1R) and (1S) forms and compare IC50_{50} values in enzyme inhibition assays .
  • X-ray Crystallography : Resolve ligand-protein complexes to visualize hydrogen bonding patterns (e.g., NH2_2 interaction with Asp113 in a kinase active site) .

What strategies improve the compound’s solubility and stability for in vitro studies?

Level: Basic
Methodological Answer:

  • Solubility : Use co-solvents (e.g., PEG-400) or prepare cyclodextrin inclusion complexes .
  • pH Adjustment : Dissolve in buffered solutions (pH 6.8–7.4) to stabilize the amino group .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 14 days .

How can derivatives of this compound be designed to enhance pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated NH2_2) to improve oral bioavailability .
  • Lipophilicity Modulation : Add fluorine substituents to the phenyl ring to balance logP values (target 2–3) .
  • Metabolic Stability : Replace labile groups (e.g., methoxy) with bioisosteres (e.g., trifluoromethyl) based on CYP450 metabolism data .

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